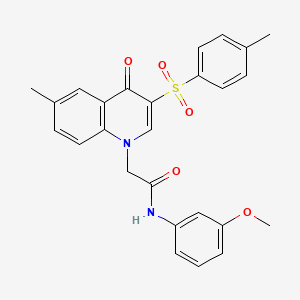

![molecular formula C13H13N3O3 B2391580 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-96-6](/img/structure/B2391580.png)

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

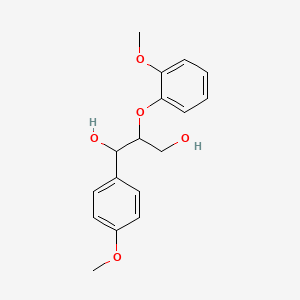

This compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .

Molecular Structure Analysis

The molecular structure analysis of this compound is typically performed using computational methods, including density functional theory, molecular docking, and molecular dynamic simulation . These methods help to understand the electronic characteristics of the compound and its affinity for target proteins .Scientific Research Applications

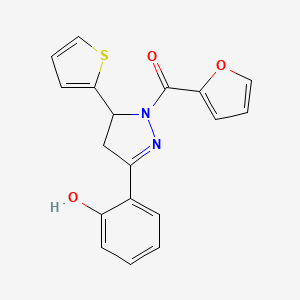

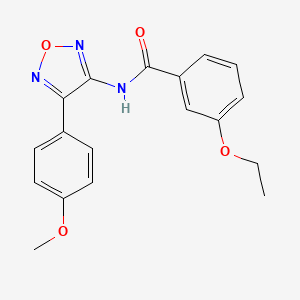

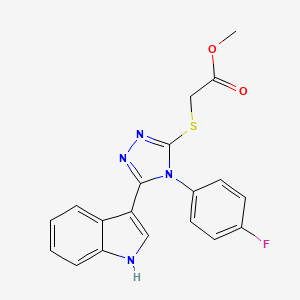

- The resulting compound, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide , exhibited promising anticancer activity in vitro .

- Hybridization allows the creation of high-affinity ligands for potential anticancer targets and helps overcome multidrug resistance issues .

- Efficient synthetic schemes are crucial for obtaining target hybrid molecules with high yield and purity .

Anticancer Activity

Hybrid Molecule Design

Cost-Effective Synthesis

Structure Confirmation

Other Derivatives

Alkylation and Acylation Strategies

Future Directions

The future directions in the research of this compound could involve designing new derivatives of phenylacetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, further studies could focus on identifying promising EGFR/VEGFR-2 inhibitors from this compound and its modified derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide are the Aralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain . These enzymes are found in Alcaligenes faecalis, a bacterium that is often used in research .

Mode of Action

It is known that it interacts with its targets, the aralkylamine dehydrogenase light and heavy chains

properties

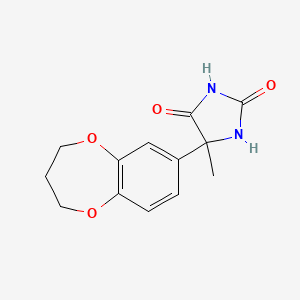

IUPAC Name |

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGMRKLSNJZSRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2391517.png)